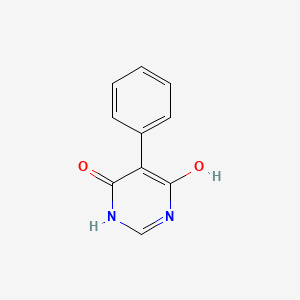

5-Phenylpyrimidine-4,6-diol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-5-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-8(10(14)12-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGAQJPJIPBZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CNC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Phenylpyrimidine 4,6 Diol and Its Analogues

Direct Synthesis of 5-Phenylpyrimidine-4,6-diol (B97936)

The direct synthesis of this compound can be accomplished through several key pathways, with the Pinner synthesis being a prominent method. researchgate.net This typically involves the reaction of a benzamidine (B55565) derivative with a malonic ester derivative in the presence of a base.

A fundamental and widely employed method for constructing the pyrimidine (B1678525) ring is the condensation of a 1,3-dicarbonyl compound, such as a beta-oxo ester, with a compound containing an N-C-N fragment, like an amidine. researchgate.netgrafiati.com In the case of this compound, this involves the reaction of a phenyl-substituted 1,3-dicarbonyl compound with a suitable amidine. The "Principal Synthesis" is a classic example, involving the cyclization of beta-dicarbonyl compounds with N-C-N compounds. grafiati.com

The reaction mechanism generally proceeds via nucleophilic attack of the amidine nitrogen on one of the carbonyl carbons of the beta-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.

A common and well-documented route to this compound involves the cyclocondensation of diethyl phenylmalonate with a suitable amidine, such as formamidine (B1211174). atlantis-press.com Another established method utilizes the reaction of benzamidine hydrochloride with diethyl malonate in the presence of a strong base like sodium ethoxide. The reaction is typically carried out in an alcoholic solvent, such as absolute ethanol (B145695), and heated to reflux for several hours.

The mechanistic steps for the reaction between benzamidine and diethyl malonate are proposed as follows:

Deprotonation of diethyl malonate by sodium ethoxide to form a reactive enolate.

Nucleophilic attack by a nitrogen atom of benzamidine on a carbonyl carbon of the diethyl malonate.

Subsequent intramolecular cyclization with the elimination of ethanol to form the dihydroxypyrimidine ring.

A similar approach has been used to synthesize 5-(4-bromophenyl)pyrimidine-4,6-diol, where dimethyl 2-(4-bromophenyl)malonate is reacted with formamidine. atlantis-press.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, temperature, and reaction time.

For the synthesis of 2-amino-5-substituted-4,6-dihydroxypyrimidines, a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine (B92328) in the presence of excess sodium ethoxide has been shown to be effective. nih.gov The use of methanol (B129727) or ethanol as a solvent was found to be essential for achieving full conversion and a clean reaction, which is particularly important for large-scale syntheses. nih.gov In one specific example, the synthesis of 2-amino-5-phenylpyrimidine-4,6-diol (B1273251) was achieved in a high yield of 94%. nih.gov

For the synthesis of pyrazolopyranopyrimidines, a related heterocyclic system, studies have shown that conducting the reaction at reflux temperature in an ethanol:water (1:1) solvent system provides good to efficient yields in a short reaction time. researchgate.net The use of a catalyst can also be critical, as some reactions may not proceed without one. researchgate.net

Table 1: Synthesis of 2-Amino-5-Substituted-Pyrimidine-4,6-diols

| Compound | Substituent at C5 | Yield (%) | Melting Point (°C) |

| 2-Amino-5-methylpyrimidine-4,6-diol | Methyl | 91 | >250 |

| 2-Amino-5-ethylpyrimidine-4,6-diol | Ethyl | 88 | >250 |

| 2-Amino-5-isopropylpyrimidine-4,6-diol | Isopropyl | 93 | >250 |

| 2-Amino-5-butylpyrimidine-4,6-diol | Butyl | 97 | >250 |

| 2-Amino-5-phenylpyrimidine-4,6-diol | Phenyl | 94 | >250 |

| 2-Amino-5-benzylpyrimidine-4,6-diol | Benzyl | 91 | >250 |

| Data sourced from Jansa, P., et al. (2014). nih.gov |

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be modified to introduce various functional groups, leading to a diverse range of analogues with potentially different chemical and physical properties.

The introduction of a halogen atom, such as fluorine, onto the pyrimidine ring can significantly alter the compound's properties. 5-Fluoro-2-phenylpyrimidine-4,6-diol has been synthesized from 2-fluoro-1,3-dimethylmalonate and benzamidine hydrochloride. dur.ac.uk The reaction is carried out in methanol with sodium methoxide (B1231860) at an elevated temperature. dur.ac.uk This method has been reported to produce the desired fluorinated pyrimidine in an 88% yield. dur.ac.uk

The general procedure for synthesizing fluorinated pyrimidines from 2-fluoro-1,3-dimethylmalonate involves dissolving sodium in methanol, followed by the addition of the amidine hydrochloride and a solution of the fluorinated malonate. The mixture is then heated, and after cooling, acidified to precipitate the product. dur.ac.uk

Amino-substituted pyrimidinediols are another important class of derivatives. The synthesis of 2-amino-5-phenylpyrimidine-4,6-diol is achieved through the condensation of diethyl phenylmalonate with guanidine. nih.gov This reaction is typically performed in the presence of a strong base like sodium ethoxide in an alcohol solvent. A high yield of 94% has been reported for this specific synthesis. nih.gov

The general method for preparing 2-amino-4,6-dihydroxypyrimidines involves reacting a malonic ester with guanidine hydrochloride in the presence of sodium methoxide in methanol. chemicalbook.com The mixture is refluxed, and upon workup, which includes adjusting the pH to 6, the product precipitates and can be isolated. chemicalbook.com

Phenyl-Substituted Analogues (e.g., 5-(4-Bromophenyl)pyrimidine-4,6-diol)

The synthesis of phenyl-substituted analogues of this compound is crucial for developing new chemical entities with varied applications. A key example is 5-(4-bromophenyl)pyrimidine-4,6-diol, an important intermediate in the synthesis of pharmaceuticals. atlantis-press.comatlantis-press.com

A common synthetic route starts with a substituted phenylacetic acid derivative. For instance, 5-(4-bromophenyl)pyrimidine-4,6-diol can be prepared from p-bromophenylacetic acid or its methyl ester, methyl 2-(4-bromophenyl) acetate. atlantis-press.comresearchgate.netgoogle.com The general pathway involves several steps:

Esterification/Malonate Synthesis : p-Bromophenylacetic acid is first converted to its methyl ester. google.com This ester then reacts with a carbonate source, such as dimethyl carbonate in the presence of a base like sodium methoxide, to form dimethyl 2-(4-bromophenyl)malonate. researchgate.netgoogle.com

Cyclization : The resulting malonate derivative undergoes a cyclization reaction with a formamidine source, such as formamidine hydrochloride, to construct the pyrimidine ring, yielding 5-(4-bromophenyl)pyrimidine-4,6-diol (also named 5-(4-bromophenyl)-4,6-dihydroxypyrimidine). researchgate.netgoogle.com One reported yield for this specific step is 84.4%. researchgate.net

Chlorination (for subsequent steps) : The diol is often converted to the more reactive 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) intermediate by reacting it with a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.comresearchgate.netchemicalbook.com

| Starting Material | Key Reagents | Intermediate/Product | Reported Yield | Source |

|---|---|---|---|---|

| Methyl 2-(4-bromophenyl)acetate | 1. THF, NaCl 2. Anhydrous methanol, Na, semiamitraz chloride | 5-(4-Bromophenyl)pyrimidine-4,6-diol | 84.4% | researchgate.net |

| p-Bromophenylacetic acid | 1. Methanol, Solid Acid Catalyst 2. Dimethyl carbonate, Sodium methoxide 3. Formamidine hydrochloride | 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine | 74.3% (overall process) | google.com |

| 5-(4-Bromophenyl)pyrimidine-4,6-diol | Phosphorus oxychloride (POCl₃) | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 86.5% | researchgate.net |

Alkyl and Aryl Substitution Patterns at Pyrimidine Core

Modifications involving the introduction of various alkyl and aryl groups at different positions of the pyrimidine core are a primary strategy for creating diverse chemical libraries. Research has demonstrated the synthesis of pyrimidine-4,6-diols with substitutions at the C2 and C5 positions.

A study on 5-substituted 2-amino-4,6-dihydroxypyrimidines illustrates the synthesis of analogues with small alkyl groups at the C5 position. nih.gov These compounds were prepared by reacting a substituted diethyl malonate with guanidine. This method yielded a series of C5-alkyl substituted pyrimidinediols with high efficiency. nih.gov For example, the synthesis of 2-amino-5-phenylpyrimidine-4,6-diol was achieved in a 94% yield. nih.gov

| Compound Name | C5-Substituent | Reported Yield | Source |

| 2-Amino-5-methylpyrimidine-4,6-diol | Methyl | 91% | nih.gov |

| 2-Amino-5-ethylpyrimidine-4,6-diol | Ethyl | 88% | nih.gov |

| 2-Amino-5-isopropylpyrimidine-4,6-diol | Isopropyl | 93% | nih.gov |

| 2-Amino-5-phenylpyrimidine-4,6-diol | Phenyl | 94% | nih.gov |

Beyond the C5 position, substitutions at other points on the pyrimidine ring, such as C2, have also been explored. The synthesis of 2-phenylpyrimidine-4,6-diol (B84851) involves the cyclization of diethyl malonate with benzamidine hydrochloride. uni-bonn.de This demonstrates the introduction of an aryl group at the C2 position. Further variations include compounds like 2-methyl-5-phenylpyrimidine-4,6-diol. molaid.com

Green Chemistry Approaches in this compound Synthesis

In line with global efforts toward sustainable chemical manufacturing, green chemistry principles are being integrated into the synthesis of pyrimidine derivatives. univpancasila.ac.id These approaches aim to reduce waste, eliminate hazardous substances, and improve energy efficiency.

Solvent-Free and Environmentally Benign Conditions

A significant advancement in the green synthesis of pyrimidine derivatives is the adoption of solvent-free reaction conditions. researchgate.netsemanticscholar.org This approach minimizes the use of volatile and often toxic organic solvents, reducing both environmental pollution and operational costs.

One highly relevant green method is the solvent-free chlorination of hydroxypyrimidines. researchgate.net The conversion of pyrimidine-4,6-diols to their corresponding dichloro derivatives is a common step in their synthetic utility. Traditionally, this reaction is performed in a large excess of phosphorus oxychloride (POCl₃), which serves as both reagent and solvent. researchgate.net A greener, large-scale protocol has been developed that uses only an equimolar amount of POCl₃ with pyridine (B92270) as a base, conducted by heating in a sealed reactor without any additional solvent. researchgate.net This method is not only more environmentally friendly but also suitable for multi-gram batch preparations. researchgate.net

Other green, solvent-free methods for synthesizing related heterocyclic systems include one-pot multicomponent reactions, which can be promoted by mechanochemistry (ball milling) or simply by heating the neat reactants. researchgate.netnih.gov For example, pyrazolo[1,5-a]pyrimidines have been synthesized by mixing the reactants in the absence of any solvent. nih.gov

Catalytic Methods in Synthesis Pathways

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Catalytic methods are being employed to replace stoichiometric reagents, which often generate significant waste.

In the synthesis pathway for 5-(4-bromophenyl)pyrimidine-4,6-diol, a key improvement involves the use of a solid acid catalyst for the initial esterification of p-bromophenylacetic acid. google.com This heterogeneous catalyst, which can be a complex of metal oxides with sulfate (B86663) ions, replaces traditional homogeneous catalysts like concentrated sulfuric acid. google.com The solid catalyst offers significant advantages: it is less corrosive, simplifies the post-reaction workup, and can be easily recovered by filtration and potentially recycled, thereby reducing waste and production costs. google.com

Other catalytic systems are being explored for pyrimidine synthesis. Phase transfer catalysts have been utilized in the S-alkylation of thio-analogue pyrimidinediols. google.com Furthermore, metal-free, recyclable catalysts such as 4,4'-trimethylenedipiperidine (TMDP) have proven effective for the synthesis of related triazolo[1,5-a]pyrimidines, offering a non-toxic and non-flammable alternative to traditional base catalysts. nih.gov

Physicochemical Properties and Spectroscopic Characterization

Physical Properties

This compound is typically a solid at room temperature with a high melting point, often reported as being above 250 °C. nih.gov Its molecular formula is C₁₀H₈N₂O₂. chemscene.com The solubility of this compound can vary depending on the solvent and its tautomeric form.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₂ | chemscene.com |

| Molecular Weight | 188.18 g/mol | chemscene.com |

| Melting Point | >250 °C | nih.gov |

| Appearance | Solid | nih.gov |

Spectroscopic Data and Tautomeric Forms

Spectroscopic techniques are indispensable for elucidating the structure of this compound and understanding its tautomeric nature.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the chemical environment of the atoms within the molecule. In the ¹H NMR spectrum of a related compound, 2-amino-5-phenylpyrimidine-4,6-diol (B1273251), in DMSO-d₆, signals corresponding to the hydroxyl protons, phenyl protons, and amino protons are observed. nih.gov The chemical shifts of the carbon atoms in the ¹³C NMR spectrum are also characteristic of the pyrimidine (B1678525) and phenyl rings. nih.gov The presence of certain signals can help to determine the predominant tautomeric form in solution. For instance, the observation of signals for hydroxyl groups supports the existence of the diol tautomer.

Infrared (IR) spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of pyrimidine-4,6-diol derivatives can show absorption bands corresponding to O-H stretching of the hydroxyl groups in the enol form and C=O stretching of the carbonyl groups in the keto form. beilstein-journals.org The presence and position of these bands can provide evidence for the existence of specific tautomers in the solid state.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, confirming its elemental composition.

Spectroscopic and Advanced Structural Characterization of 5 Phenylpyrimidine 4,6 Diol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive method for probing the molecular structure of a compound. By analyzing the vibrations of molecular bonds, which are excited by infrared radiation or inelastic scattering of monochromatic light, one can identify the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending. These absorptions are specific to the types of bonds and functional groups present, making FT-IR an invaluable tool for structural characterization.

In the case of 5-Fluoro-2-phenylpyrimidine-4,6-diol, observed IR peaks include 2637, 1626, 1581, 1511, 1445, and 1322 cm⁻¹ dur.ac.uk. The presence of these bands further supports the assignment of aromatic and heterocyclic ring vibrations. The application of FT-IR spectroscopy is crucial for confirming the successful synthesis of such pyrimidine (B1678525) derivatives by verifying the presence of expected functional groups.

Table 1: Characteristic FT-IR Bands for Derivatives of 5-Phenylpyrimidine-4,6-diol (B97936)

| Derivative | Wavenumber (cm⁻¹) | Tentative Assignment | Reference |

| 5-(Phenylamino)pyrimidine-4,6-diol | 3066, 2600 | O-H and N-H stretching | thieme-connect.com |

| 1647 | C=N stretching | thieme-connect.com | |

| 1555 | C=C stretching (aromatic) | thieme-connect.com | |

| 1444, 1293, 1232 | Fingerprint region (C-O, C-N vibrations) | thieme-connect.com | |

| 5-Fluoro-2-phenylpyrimidine-4,6-diol | 2637 | O-H stretching | dur.ac.uk |

| 1626, 1581, 1511 | C=C and C=N stretching | dur.ac.uk | |

| 1445, 1322 | Fingerprint region (C-F, C-O vibrations) | dur.ac.uk |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing a different set of information about the molecular structure.

Specific FT-Raman data for this compound is scarce. However, studies on similar molecules, such as 2-phenylpyrimidine-4,6-diamine (B1287490) and 2-amino-4,6-dimethoxypyrimidine, have demonstrated the utility of FT-Raman in characterizing the vibrational modes of the pyrimidine ring system. For these types of molecules, FT-Raman spectra typically show strong bands corresponding to the ring breathing modes of the phenyl and pyrimidine rings, as well as C-C and C-N stretching vibrations. researchgate.netbohrium.comlookchem.com

Characteristic Vibrational Modes and Detailed Band Assignments

A detailed assignment of vibrational modes requires a combination of experimental data from both FT-IR and FT-Raman spectroscopy, often supported by computational calculations. For this compound, the following characteristic vibrations are expected:

O-H Vibrations: The stretching vibrations of the hydroxyl groups are expected to produce broad and intense bands in the FT-IR spectrum, typically in the 3400-3200 cm⁻¹ region. The corresponding bending vibrations would appear in the 1400-1300 cm⁻¹ range.

Aromatic and Heterocyclic Ring Vibrations: The C-H stretching vibrations of the phenyl ring typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within both the phenyl and pyrimidine rings give rise to a series of bands in the 1650-1450 cm⁻¹ region. These are often strong in both IR and Raman spectra.

C-O Stretching: The stretching vibration of the C-O bond of the diol is expected in the 1300-1200 cm⁻¹ region of the FT-IR spectrum.

Detailed band assignments for a derivative, 2-phenylpyrimidine-4,6-diamine, have been performed using computational methods, which can serve as a guide for interpreting the spectra of the diol analog. researchgate.netbohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their electronic environments. For this compound, the expected ¹H NMR spectrum would show distinct signals for the phenyl protons, the pyrimidine proton, and the hydroxyl protons.

Data from related compounds provides a reliable estimate of the expected chemical shifts. For example, in the ¹H NMR spectrum of 2-phenylpyrimidine-4,6-diol (B84851) recorded in DMSO-d₆, the hydroxyl protons appear as a broad singlet at δ 11.80 ppm, while the phenyl protons resonate in the δ 7.50-8.11 ppm region, and the proton at the 5-position of the pyrimidine ring gives a singlet at δ 5.35 ppm uni-bonn.de. For 5-Fluoro-2-phenylpyrimidine-4,6-diol in DMSO-d₆, the phenyl protons appear between δ 7.32 and 8.03 ppm, and the hydroxyl protons are observed as a broad singlet between δ 3.20 and 3.80 ppm dur.ac.uk. The significant downfield shift of the hydroxyl protons in the former case is indicative of strong hydrogen bonding in the specific sample conditions. The single proton on the pyrimidine ring (at position 2 for this compound) is expected to be a singlet, as it has no adjacent protons to couple with.

Table 2: Representative ¹H NMR Chemical Shifts for Derivatives of this compound in DMSO-d₆

| Derivative | Phenyl Protons (ppm) | Pyrimidine Proton (ppm) | Hydroxyl Protons (ppm) | Reference |

| 2-Phenylpyrimidine-4,6-diol | 7.50-8.11 (m) | 5.35 (s, H-5) | 11.80 (s) | uni-bonn.de |

| 5-Fluoro-2-phenylpyrimidine-4,6-diol | 7.32-8.03 (m) | - | 3.20-3.80 (br s) | dur.ac.uk |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For this compound, one would expect to see distinct signals for the carbons of the phenyl ring and the pyrimidine ring. The carbons attached to the electronegative oxygen atoms (C4 and C6) would be significantly deshielded and appear at a lower field (higher ppm value).

In the ¹³C NMR spectrum of the related 2-phenylpyrimidine-4,6-diol in DMSO-d₆, the carbon signals for the phenyl ring appear at δ 127.87, 128.69, and 131.81 ppm, while the pyrimidine carbon at position 5 is observed at δ 88.46 ppm uni-bonn.de. The carbons attached to the hydroxyl groups would be expected to be even further downfield. For 5-Fluoro-2-phenylpyrimidine-4,6-diol, the carbons bearing the hydroxyl groups (C4/C6) resonate at δ 157.3 ppm, while the phenyl carbons appear between δ 128.1 and 131.8 ppm dur.ac.uk.

Table 3: Representative ¹³C NMR Chemical Shifts for Derivatives of this compound in DMSO-d₆

| Derivative | Phenyl Carbons (ppm) | Pyrimidine Carbons (ppm) | Reference |

| 2-Phenylpyrimidine-4,6-diol | 127.87, 128.69, 131.81 | C2, C4, C6: Not explicitly assignedC5: 88.46 | uni-bonn.de |

| 5-Fluoro-2-phenylpyrimidine-4,6-diol | 128.1 (C-ortho), 129.0 (C-meta), 131.8 (C-para) | C2: 151.5C4/C6: 157.3C5: 132.5 | dur.ac.uk |

Advanced Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the complete structural assignment of complex molecules like this compound. Techniques such as COSY, HMQC, and HMBC are routinely employed to establish through-bond connectivities. libretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For a derivative of this compound, COSY spectra would confirm the correlations between adjacent protons on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates proton signals with directly attached carbon signals (¹H-¹³C one-bond couplings). libretexts.org This is crucial for assigning the carbon resonances of the phenyl and pyrimidine rings by linking them to their corresponding, more easily assigned, proton signals. For instance, the proton at a specific position on the phenyl ring will show a cross-peak with the carbon atom at that same position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). libretexts.org HMBC is particularly powerful for piecing together the molecular skeleton. For this compound, HMBC would show correlations between the phenyl protons and the pyrimidine ring carbons, and vice-versa, unequivocally establishing the connection between the two ring systems. For example, protons on the phenyl ring would show correlations to the C5 carbon of the pyrimidine ring. The signal assignments for such compounds are often confirmed using a combination of these 2D NMR techniques. nih.govnih.govmdpi.com

A study on various pyrimidine derivatives demonstrated the use of these techniques for unambiguous signal assignment. nih.gov For instance, in a series of substituted pyrimidines, the aliphatic proton nuclei were observed in the range of 4.41–1.91 ppm, while aromatic protons resonated between 8.74–7.22 ppm. The corresponding ¹³C nuclei showed signals in the aliphatic region (8-69 ppm) and the aromatic region (110-169 ppm). nih.gov

Mass Spectrometry

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₀H₈N₂O₂), the calculated exact mass would be compared to the experimentally determined value from HRMS to confirm its elemental composition. This technique is routinely used to verify the identity of newly synthesized pyrimidine derivatives. nih.gov

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. The fragmentation of pyrimidine derivatives often involves characteristic losses of small molecules or radicals. sapub.orgcdnsciencepub.com

For this compound, the fragmentation would likely involve:

Loss of CO: A common fragmentation pathway for pyrimidinones (B12756618) is the loss of a carbon monoxide molecule. cdnsciencepub.com

Cleavage of the Phenyl Group: The bond between the phenyl and pyrimidine rings can cleave, leading to ions corresponding to the phenyl cation (m/z 77) and the pyrimidine-4,6-diol radical cation. sapub.org

Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, leading to smaller fragment ions.

The analysis of these fragmentation pathways provides corroborative evidence for the proposed structure. sapub.orgnih.goviosrjournals.org The study of various pyrimidine derivatives has shown that fragmentation is often initiated by the elimination of side functional groups, followed by the decomposition of the pyrimidine ring itself. sapub.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic phenyl and pyrimidine rings. The introduction of substituents on the pyrimidine ring can cause shifts in the absorption maxima (λmax). ijcrt.org Electron-donating groups typically lead to a bathochromic (red) shift, while electron-withdrawing groups cause a hypsochromic (blue) shift. ijcrt.org For example, a study on a pyrimidine derivative, BT10M, showed a λmax at 275 nm. nih.gov

The specific λmax values for this compound would be influenced by the electronic interplay between the phenyl and diol-substituted pyrimidine moieties.

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands with a change in the polarity of the solvent. researchgate.net This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. eurjchem.com

Nonspecific Interactions: These include dipole-dipole interactions between the solute and polar solvent molecules. researchgate.net

Specific Interactions: These primarily involve hydrogen bonding between the solute and protic solvents. researchgate.net

For this compound, which has hydroxyl groups capable of hydrogen bonding, specific solvent interactions are expected to be significant. In polar protic solvents like ethanol (B145695) or water, hydrogen bonding can stabilize the ground state, leading to a blue shift (hypsochromic shift) in the absorption maximum. Conversely, in polar aprotic solvents like DMF, which is a strong hydrogen-bond acceptor, stabilization of the excited state can lead to a red shift (bathochromic shift). damanhour.edu.eg The study of solvent effects on the electronic spectra provides valuable information about the electronic distribution in the molecule and its interactions with its environment. ajrsp.com

Advanced Research Perspectives and Broader Academic Applications

Role of 5-Phenylpyrimidine-4,6-diol (B97936) as a Key Intermediate in Complex Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a wide array of more complex heterocyclic compounds. Its diol functionality allows for various chemical transformations, making it a valuable precursor in multi-step synthetic pathways.

One of the primary applications of this compound is in the synthesis of 4,6-dichloropyrimidine (B16783) derivatives. The hydroxyl groups can be converted to chloro groups using reagents like phosphorus oxychloride (POCl₃). uni-bonn.deatlantis-press.com This transformation is a gateway to a multitude of other functionalizations through nucleophilic substitution reactions. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), an important intermediate for various applications, is synthesized from 5-(4-bromophenyl)pyrimidine-4,6-diol. atlantis-press.comatlantis-press.com

Furthermore, this compound and its derivatives are instrumental in constructing fused heterocyclic systems. Research has demonstrated its utility in the synthesis of purines and other related structures. For example, 5-(phenylamino)pyrimidine-4,6-diol can be prepared from 5-bromopyrimidine-4,6-diol and subsequently used to synthesize N7-arylpurines. thieme-connect.comthieme-connect.com The reactivity of the pyrimidine (B1678525) ring, influenced by the phenyl substituent, allows for the creation of diverse molecular architectures.

The synthesis of various substituted pyrimidines often starts from precursors like this compound. For instance, 2-amino-5-phenylpyrimidine-4,6-diol (B1273251) has been synthesized with high yields and serves as a starting material for further modifications. nih.govcymitquimica.com These modifications can lead to compounds with specific electronic and steric properties, which are essential for applications in medicinal chemistry and materials science.

Contributions to Materials Science Research

The unique electronic and structural properties of the pyrimidine scaffold, particularly when functionalized with a phenyl group, make this compound and its derivatives promising candidates for various applications in materials science.

Pyrimidine derivatives are recognized for their potential as corrosion inhibitors for various metals and alloys, including steel and copper, particularly in acidic environments. researchgate.netarabjchem.org The effectiveness of these compounds stems from the presence of heteroatoms (nitrogen) and π-electrons in the pyrimidine ring, which can interact with the metal surface. ajchem-b.comnih.goviapchem.org The phenyl group in this compound can further enhance this interaction through π-π stacking and increased surface coverage.

The mechanism of corrosion inhibition by pyrimidine derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that hinders the corrosive process. This adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal. arabjchem.orgnih.govsrce.hr

Computational studies, such as those employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been used to investigate the relationship between the molecular structure of pyrimidine derivatives and their inhibition efficiency. ajchem-b.comresearchgate.net These studies analyze parameters like the energy of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the dipole moment to predict the adsorption behavior and inhibitory performance of these molecules. ajchem-b.com For instance, a higher HOMO energy indicates a greater ability to donate electrons to the metal surface, leading to stronger adsorption and better corrosion inhibition. ajchem-b.com

Research has shown that the inhibition efficiency of pyrimidine derivatives is influenced by the nature and position of substituents on the pyrimidine ring. researchgate.net The presence of electron-donating groups generally enhances the inhibition performance. iapchem.org Studies on compounds structurally related to this compound, such as other phenylpyrimidine derivatives, have demonstrated their effectiveness as corrosion inhibitors for cold-rolled steel in hydrochloric acid solutions. researchgate.net

The pyrimidine scaffold serves as a versatile building block for the creation of a wide range of functional materials with applications in optoelectronics and medicinal chemistry. rsc.orgnih.govmdpi.comresearchgate.net The electron-withdrawing nature of the pyrimidine ring, when combined with electron-donating groups through a π-conjugated linker, can result in push-pull molecules with interesting fluorescent properties. rsc.org These properties are often sensitive to external stimuli such as protonation, complexation, or changes in the solvent environment, making them suitable for use in sensors and light-emitting devices. rsc.org

Arylvinylpyrimidines, which can be synthesized from methylpyrimidine derivatives, are a class of compounds that have been extensively studied for their optical properties. rsc.org The synthetic accessibility of various substituted pyrimidines, including those derived from this compound, allows for the fine-tuning of their electronic and photophysical characteristics.

Furthermore, pyrazolo[1,5-a]pyrimidines, a class of fused heterocyclic compounds, have attracted attention not only for their medicinal applications but also for their significant photophysical properties in materials science. nih.govmdpi.comresearchgate.netmdpi.com The rigid and planar structure of these scaffolds, combined with their dipolar character, makes them promising candidates for the development of novel functional materials. mdpi.com The synthesis and functionalization of these scaffolds are areas of active research, aiming to expand their structural diversity and explore new applications. mdpi.comresearchgate.net

Advances in Green Chemistry Methodologies for Pyrimidine Synthesis

Traditional methods for synthesizing pyrimidines often involve the use of hazardous solvents, toxic reagents, and harsh reaction conditions, which are detrimental to the environment. rasayanjournal.co.in In recent years, there has been a significant shift towards the development of greener and more sustainable synthetic methodologies. rasayanjournal.co.inbenthamdirect.comjddhs.com These approaches aim to reduce waste, minimize energy consumption, and utilize safer chemicals. eurekalert.org

Several green chemistry techniques have been successfully applied to the synthesis of pyrimidine derivatives:

Microwave-assisted synthesis: This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. rasayanjournal.co.inresearchgate.net

Ultrasonic irradiation: The use of ultrasound can enhance reaction rates and yields in the synthesis of pyrimidine derivatives like pyrano[2,3-d]pyrimidines. jmaterenvironsci.com

Multicomponent reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a complex product, which is highly atom-economical and efficient. rasayanjournal.co.inresearchgate.netjmaterenvironsci.com The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidinones. researchgate.net

Solvent-free reactions: Conducting reactions without a solvent, for instance, using grindstone chemistry, can significantly reduce waste and simplify product purification. jddhs.comresearchgate.net

Use of green catalysts and solvents: The development of environmentally benign catalysts, such as iron(III) chloride, and the use of greener solvents like water or ionic liquids are key aspects of sustainable pyrimidine synthesis. rasayanjournal.co.inrsc.org

Recent research has focused on the one-pot synthesis of pyrimidines from biomass-based starting materials, further enhancing the green credentials of these processes. rsc.org These advancements not only make the synthesis of pyrimidines more environmentally friendly but also often lead to improved economic feasibility and efficiency. rasayanjournal.co.in

Exploration in Supramolecular Chemistry and Host-Guest Systems

The pyrimidine unit, with its nitrogen atoms capable of acting as hydrogen bond acceptors, is a valuable component in the design of molecules for supramolecular chemistry. These molecules can self-assemble into well-defined, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination.

This compound and its derivatives, with their multiple hydrogen bonding sites and the potential for aromatic interactions from the phenyl group, are well-suited for building complex supramolecular architectures. For example, pyridine-based ligands containing pyrimidine units have been utilized in the synthesis of metallo-supramolecular grids. cmu.edu These structures are formed through the coordination of the nitrogen atoms in the heterocyclic rings with metal ions.

The ability to tune the electronic and steric properties of the pyrimidine scaffold through substitution allows for the rational design of host molecules for specific guest recognition. The field of host-guest chemistry explores the formation of complexes between a larger host molecule and a smaller guest molecule or ion. The specific interactions between the host and guest can be exploited for applications in sensing, catalysis, and drug delivery.

Development of Advanced Analytical Techniques for Pyrimidine Derivatives (e.g., Molecularly Imprinted Polymers)

Molecularly imprinted polymers (MIPs) are synthetic polymers that are engineered to have specific recognition sites for a target molecule. nih.govresearchgate.net This "molecular memory" is created by polymerizing functional monomers in the presence of a template molecule (the analyte of interest). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the template.

MIPs have emerged as a powerful tool for the selective extraction and analysis of various compounds, including pyrimidine derivatives, from complex matrices like biological fluids. nih.govresearchgate.netnih.gov For instance, MIPs have been developed for the solid-phase extraction (SPE) of pyrimidine nucleoside cancer markers from urine. nih.govresearchgate.net In one study, a MIP created using 5-methyluridine (B1664183) as a template showed selectivity for pyrimidine nucleosides. nih.govresearchgate.net

The development of MIPs for specific pyrimidine derivatives like this compound could enable the creation of highly selective analytical methods for its detection and quantification. These methods, often coupled with techniques like high-performance liquid chromatography (HPLC), can offer improved sensitivity and selectivity compared to traditional analytical approaches. researchgate.net The design of MIPs often involves computational modeling to optimize the interactions between the template and the functional monomers, leading to polymers with enhanced binding affinity and selectivity.

Rational Design and Synthesis of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

The rational design of novel therapeutic agents often involves fine-tuning the three-dimensional structure of a lead compound to enhance its interaction with a biological target. For a molecule like this compound, the rotational freedom around the single bond connecting the phenyl and pyrimidine rings presents a significant conformational flexibility. This flexibility means the molecule can adopt numerous shapes, or conformers, only one of which may be the "bioactive conformation" responsible for its desired biological effect. fiveable.menih.gov Structure-Activity Relationship (SAR) studies for such flexible molecules can be complex, as the observed activity is a composite of the energetic cost of adopting the bioactive conformation and the strength of the subsequent interaction with the target. To dissect these factors and gain a clearer understanding of the SAR, medicinal chemists employ the strategy of conformational restriction. researchgate.netunina.it

Conformational restriction involves modifying a flexible lead compound to reduce the number of possible conformations, ideally locking it into a shape that mimics the bioactive conformation. nih.gov This can lead to several benefits, including increased potency, enhanced selectivity for the target, and improved pharmacokinetic properties. fiveable.meresearchgate.net The core principle is that by pre-paying the entropic penalty of conformational organization, the binding affinity of the ligand for its receptor can be significantly improved. unina.it

For this compound, the key dihedral angle between the two rings is a primary target for conformational restriction. The goal is to systematically explore the chemical space around the parent molecule by creating a series of rigid analogues where the relative orientation of the phenyl and pyrimidine rings is fixed. This can be achieved by introducing covalent bridges between the two rings, thereby creating bicyclic or polycyclic systems. nih.gov

A common strategy is the introduction of a linking atom or group of atoms to form a new ring that incorporates parts of both the phenyl and pyrimidine moieties. For instance, creating a five, six, or seven-membered ring by bridging the ortho-position of the phenyl group with an appropriate position on the pyrimidine ring can effectively lock the dihedral angle. magtech.com.cn The choice of the bridging unit (e.g., a methylene, ethylene, or heteroatom-containing linker) can further influence the geometry and physicochemical properties of the resulting analogue.

The synthesis of such conformationally restricted analogues often requires multi-step synthetic sequences. A general approach might involve the preparation of a suitably functionalized pyrimidine precursor and a substituted benzene (B151609) derivative that can be coupled and subsequently cyclized. For example, a key intermediate could be a derivative of 5-phenylpyrimidine (B189523) where the phenyl group bears a reactive handle, such as a methyl group, that can be functionalized and induced to react with a nitrogen atom of the pyrimidine ring, as has been demonstrated in similar bicyclic systems. nih.gov

Table 1: Hypothetical Conformationally Restricted Analogues of this compound and Their Design Rationale

| Analogue Name | Structural Modification | Design Rationale |

| Dihydropyrido[1,2-a]pyrimidine-dione derivative | Introduction of a two-carbon bridge between the phenyl and pyrimidine rings. | To create a rigid, planar system and investigate the importance of a coplanar conformation for biological activity. nih.gov |

| Furo[2,3-d]pyrimidine derivative | Formation of a furan (B31954) ring by linking the phenyl and pyrimidine rings through an oxygen atom. | To introduce a five-membered heterocyclic bridge and explore the effect of a heteroatom in the linker on target interaction. nih.gov |

| Tetrahydroquinolino[1,2-c]pyrimidine derivative | Creation of a six-membered ring containing a nitrogen atom, fusing the two rings. | To generate a non-planar, conformationally defined structure and probe the necessity of planarity for activity. nih.gov |

The biological evaluation of these rigid analogues provides invaluable data for SAR studies. By comparing the activity of the conformationally restricted compounds with that of the flexible parent molecule, researchers can infer the likely bioactive conformation. For example, if a particular rigid analogue shows significantly enhanced potency, it suggests that its fixed conformation is close to the optimal geometry for binding to the biological target. nih.gov Conversely, a lack of activity in a constrained analogue can be equally informative, indicating that the imposed conformation is unfavorable for binding. sci-hub.se

Table 2: Illustrative Research Findings from SAR Studies of Conformationally Restricted Analogues

| Compound | Relative Dihedral Angle | Target Binding Affinity (IC₅₀, nM) | Inferred SAR |

| This compound | Flexible | 150 | Baseline activity of the flexible parent compound. |

| Dihydropyrido[1,2-a]pyrimidine analogue | ~0° (Planar) | 25 | A planar or near-planar conformation significantly enhances binding, suggesting the bioactive conformation is largely flat. nih.gov |

| Furo[2,3-d]pyrimidine analogue | ~15° | 50 | A slight twist from planarity is well-tolerated and maintains good activity. |

| Tetrahydroquinolino[1,2-c]pyrimidine analogue | ~45° | >1000 | A significantly non-planar conformation is detrimental to activity, ruling out highly twisted bioactive conformations. nih.gov |

Q & A

What are the established synthetic routes for preparing 5-phenylpyrimidine-4,6-diol and its derivatives?

[Basic]

The synthesis of pyrimidine-4,6-diol derivatives typically involves condensation reactions of β-diketones or β-keto esters with urea/thiourea derivatives under acidic or basic conditions. For example, Liu et al. (2016) synthesized 2-alkylpyrimidine-4,6-diol analogs via alkylation of ethyl acetoacetate followed by cyclization with urea (Scheme 3, ). For introducing a phenyl group at position 5, a modified approach using 5-substituted β-keto ester precursors (e.g., phenyl-substituted malonate derivatives) could be employed. Purification often involves recrystallization or column chromatography, with characterization by /-NMR and HPLC-MS to confirm regioselectivity and purity .

How can researchers characterize the structural and purity profiles of this compound derivatives?

[Basic]

Key characterization methods include:

- Spectroscopy : -NMR to confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.5 ppm) and diol protons (broad signals at δ 10–12 ppm). -NMR identifies carbonyl (C4/C6) and aromatic carbons.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for CHNO: calculated 205.0612).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization).

- Elemental analysis : Confirms C/H/N ratios within ±0.4% of theoretical values ().

What structure-activity relationship (SAR) insights exist for this compound derivatives targeting GPR84?

[Advanced]

SAR studies on pyrimidine-4,6-diol agonists reveal that substituent position critically impacts potency. For example, 2-alkylpyrimidine-4,6-diol derivatives (e.g., compound 39) exhibit EC values of ~100 nM at GPR84, whereas moving the alkyl chain to position 6 (compound 44) reduces potency by >10-fold (Table 4, ). The phenyl group at position 5 may enhance hydrophobic interactions with GPR84’s transmembrane domains, but steric effects must be evaluated via molecular docking or mutagenesis. Comparative studies with 2-phenyl analogs ( ) suggest that substitution geometry influences receptor activation thresholds .

What in vitro assays are recommended to evaluate the functional activity of this compound derivatives?

[Advanced]

Standard assays include:

- Calcium mobilization : FLIPR® assays using GPR84-transfected HEK293 cells to measure intracellular Ca flux (EC determination).

- cAMP inhibition : ELISA-based quantification of forskolin-induced cAMP reduction, confirming G-coupled receptor activation.

- ERK1/2 phosphorylation : Western blotting to assess mitogen-activated protein kinase (MAPK) signaling downstream of GPR84.

- Receptor internalization : Confocal microscopy with fluorescently tagged GPR84 to monitor agonist-induced trafficking ( ).

How should researchers address discrepancies in potency data between structurally similar pyrimidine-4,6-diol derivatives?

[Advanced]

Contradictory potency data often arise from variations in substituent position, assay conditions, or receptor expression levels. For instance, compound 43 (2-octylamino) retains potency similar to compound 39, while compound 44 (6-octyl) shows reduced activity due to suboptimal binding pocket interactions ( ). To resolve discrepancies:

- Standardize assays : Use isogenic cell lines with consistent receptor expression (e.g., FLAG-tagged GPR84).

- Control batch variability : Characterize compound purity (>95%) and solubility (DMSO stock concentration ≤10 mM).

- Validate with orthogonal assays : Compare calcium flux, cAMP, and β-arrestin recruitment data to confirm functional selectivity .

What strategies can optimize the pharmacokinetic properties of this compound derivatives for in vivo studies?

[Advanced]

To improve solubility and bioavailability:

- Prodrug approaches : Esterification of diol groups (e.g., acetyl or PEG-ylated derivatives) to enhance membrane permeability.

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to increase aqueous solubility.

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluoro substituents) to reduce CYP450-mediated oxidation.

Preclinical testing should include plasma stability assays (e.g., mouse liver microsomes) and pharmacokinetic profiling (C, T) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.